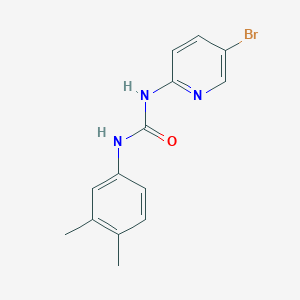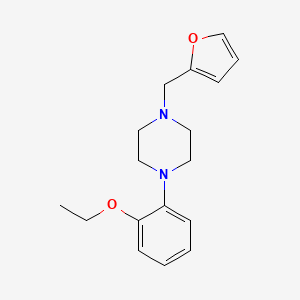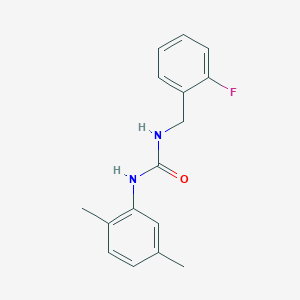
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BPU has been found to have anticancer, antifungal, and antiviral properties, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. This compound has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is its broad spectrum of activity against cancer, fungi, and viruses. This makes it a versatile compound for use in laboratory experiments. However, this compound also has limitations, such as its low solubility in water and its potential toxicity to healthy cells. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea. One area of interest is the development of this compound derivatives with improved solubility and lower toxicity. Another area of research is the investigation of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Overall, this compound shows promise as a therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be synthesized through a series of chemical reactions, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with N-(3,4-dimethylphenyl)urea in the presence of a base, such as triethylamine, to yield this compound.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been studied for its potential as an anticancer agent, particularly in the treatment of breast cancer. Research has shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen, and antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-3-5-12(7-10(9)2)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODWMMOWHRFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)


![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)
![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)

![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)